REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.CC(C)([O-])C.[K+].Cl[C:18]1[CH:23]=[CH:22][N:21]=[C:20]([C:24]([NH2:26])=[O:25])[CH:19]=1.[OH-].[Na+]>CS(C)=O>[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([O:9][C:18]2[CH:23]=[CH:22][N:21]=[C:20]([C:24]([NH2:26])=[O:25])[CH:19]=2)=[C:4]([F:10])[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1F)O)F
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)N
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Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
74.25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
by stirring for 25 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
STIRRING
|
Details
|
by stirring at 80° C. for 2.5 hr
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
by stirring for 10 hr
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
the resultant solid was washed with water
|
Type
|
CUSTOM
|
Details
|
This solid was dried under hot air at 100° C. for 24 hr
|
Duration
|
24 h
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OC2=CC(=NC=C2)C(=O)N)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |